VNI is a small molecule inhibitor of cytochrome P450 14α-demethylase (CYP51). It was originally developed as a treatment for Chagas disease, which is caused by the parasite Trypanosoma cruzi. [, ] Researchers found that VNI derivatives also show promising antifungal activity by inhibiting CYP51 in fungi. []
VNI and its derivatives act as inhibitors of the cytochrome P450 sterol 14α-demethylase (CYP51). [, , ] CYP51 is an essential enzyme in the biosynthesis of ergosterol, a critical component of the fungal cell membrane. By inhibiting CYP51, VNI disrupts ergosterol synthesis, leading to fungal cell death. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6